

Technical Guide: Physicochemical Properties of 4-bromo-1H-pyrazole-5-carbaldehyde

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Compound of Interest

Compound Name: 4-bromo-1H-pyrazole-5-carbaldehyde

Cat. No.: B1273095

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-bromo-1H-pyrazole-5-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its known physicochemical parameters, outlines a standard experimental protocol for its synthesis, and illustrates its utility as a synthetic intermediate.

Core Physical and Chemical Data

Quantitative data for **4-bromo-1H-pyrazole-5-carbaldehyde** are summarized in the table below. It is important to note that while some experimental data for closely related analogs are available, specific experimentally determined properties such as the melting and boiling points for this exact compound are not widely published in peer-reviewed literature. The data presented are a combination of computed values and information from commercial suppliers.

Property	Value	Source
Molecular Formula	C ₄ H ₃ BrN ₂ O	[1]
Molecular Weight	174.98 g/mol	[1]
CAS Number	287917-97-9	[2]
Appearance	Likely a white to pale yellow crystalline solid	Inferred from analogs[3]
Melting Point	Data not available. The related compound, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, has a melting point of 96.0-105.0°C.[3]	N/A
Boiling Point	Data not available.	N/A
Solubility	Expected to be soluble in polar aprotic solvents such as DMF and DMSO.	Inferred from related pyrazole-4-carbaldehydes
Purity (Typical)	≥95%	[2]

Experimental Protocols

The synthesis of **4-bromo-1H-pyrazole-5-carbaldehyde**, and other pyrazole-4-carbaldehydes, is commonly achieved through the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group onto an electron-rich heterocyclic ring.

General Protocol for Synthesis via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods for the formylation of pyrazole derivatives.[6]

Objective: To synthesize 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives from the corresponding hydrazones.

Materials:

- Substituted phenyl carbonyl hydrazone
- Phosphorus oxychloride (POCl_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Crushed ice
- Dilute sodium hydroxide solution
- Ethyl acetate
- Petroleum ether

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting hydrazone (1.0 mmol) in anhydrous DMF (4 mL).
- Cool the solution in an ice bath.
- Add phosphorus oxychloride (3.0 mmol) dropwise to the stirred solution, maintaining the temperature below 5°C .
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for approximately 4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Neutralize the resulting solution with a dilute sodium hydroxide solution until a precipitate forms.
- Allow the mixture to stand, often overnight, to ensure complete precipitation.
- Collect the solid product by vacuum filtration and wash with cold water.

- The crude product can be purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

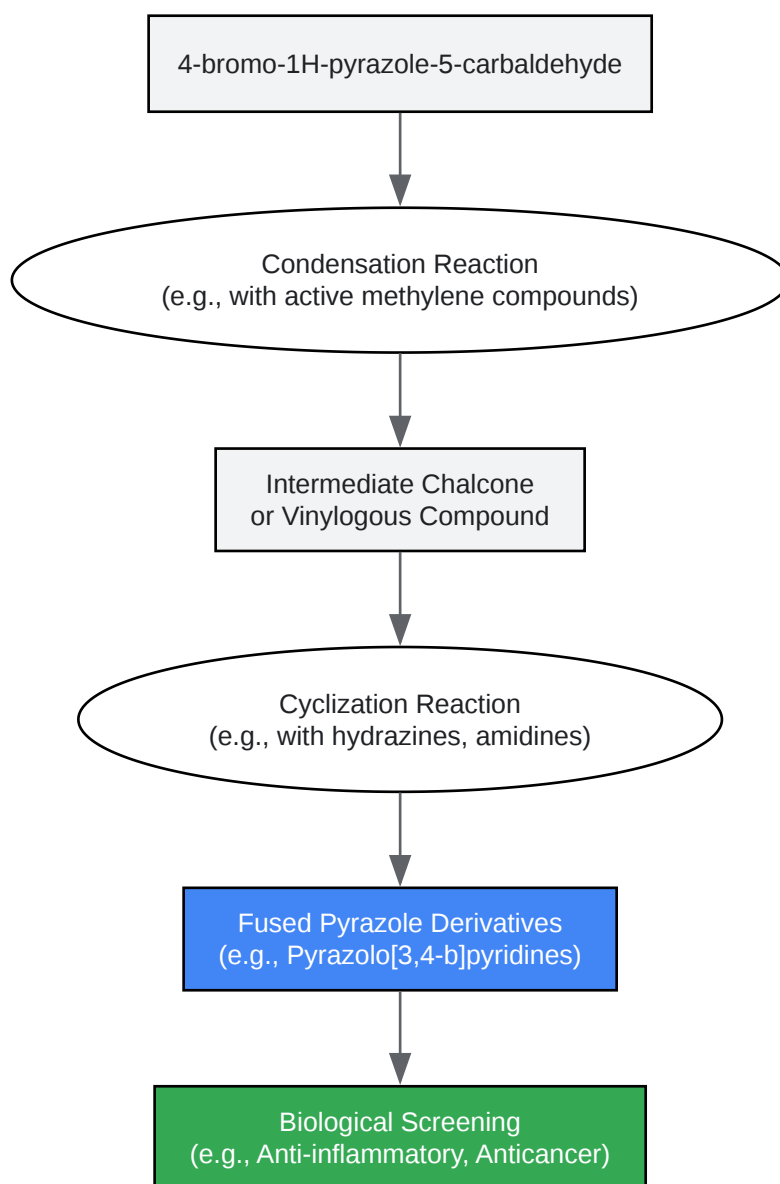
Characterization: The structure and purity of the synthesized **4-bromo-1H-pyrazole-5-carbaldehyde** can be confirmed using standard analytical techniques such as:

- ^1H NMR Spectroscopy
- ^{13}C NMR Spectroscopy
- Mass Spectrometry
- Elemental Analysis

Synthetic Utility and Workflow

4-bromo-1H-pyrazole-5-carbaldehyde is a versatile intermediate in the synthesis of more complex heterocyclic systems, many of which are investigated for their biological activity. The aldehyde functional group is readily transformed into various other functionalities, and the bromo-substituted pyrazole core is a common scaffold in medicinal chemistry.

The following diagram illustrates a general synthetic pathway where **4-bromo-1H-pyrazole-5-carbaldehyde** serves as a key starting material for the synthesis of fused pyrazole derivatives, which are often explored for their therapeutic potential.



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Caption: Synthetic workflow for bioactive fused pyrazoles.

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